molecular formula C10H10N2O2 B11910498 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone CAS No. 94447-50-4

1-(4-hydroxyquinazolin-3(4H)-yl)ethanone

Cat. No.: B11910498
CAS No.: 94447-50-4
M. Wt: 190.20 g/mol
InChI Key: UDQCBVIXSDMNGU-UHFFFAOYSA-N
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Description

1-(4-hydroxyquinazolin-3(4H)-yl)ethanone is a chemical compound based on the quinazolinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Quinazolinone derivatives are extensively investigated for their diverse biological activities, particularly in oncology research. These compounds are recognized for their potential as kinase inhibitors, with some serving as key scaffolds in the development of targeted anticancer therapies . The core quinazolinone structure is known to exhibit a range of other pharmacological properties, including anticonvulsant activity, as demonstrated by related compounds in pharmacological studies . This specific derivative, with its acetyl substitution, offers researchers a versatile building block for further chemical exploration and structure-activity relationship (SAR) studies. It can be utilized in the synthesis of more complex molecular hybrids or for probing biological mechanisms. Researchers will find this high-purity compound valuable for projects aimed at designing novel therapeutic candidates, particularly in the fields of anticancer and central nervous system (CNS) drug discovery. The product may also find application as an intermediate in organic synthesis or in the development of chemical libraries for high-throughput screening. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

94447-50-4

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-(4-hydroxy-4H-quinazolin-3-yl)ethanone

InChI

InChI=1S/C10H10N2O2/c1-7(13)12-6-11-9-5-3-2-4-8(9)10(12)14/h2-6,10,14H,1H3

InChI Key

UDQCBVIXSDMNGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=NC2=CC=CC=C2C1O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 4 Hydroxyquinazolin 3 4h Yl Ethanone and Structural Analogs

Retrosynthetic Disconnections of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone, the analysis reveals several logical bond disconnections.

The most apparent disconnection is the N-acyl bond, which simplifies the target molecule to a 4-hydroxyquinazolinone intermediate and an acetylating agent. This is a common functional group interconversion. Further deconstruction of the quinazolinone core itself typically follows pathways established by classical syntheses. A key disconnection across the N1-C2 and C4-N3 bonds points towards an anthranilic acid derivative as a primary precursor. This approach is rooted in the fact that many quinazolinone syntheses start from anthranilates or related compounds like isatoic anhydride. nih.gov The remaining atoms of the pyrimidine (B1678525) ring can be sourced from various C1 and N1 building blocks. Therefore, a plausible retrosynthetic pathway for 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone would be:

N-Acyl Disconnection: 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone is disconnected to 3,4-dihydro-4-oxoquinazoline (or its tautomer 4-hydroxyquinazoline) and an acetyl source like acetyl chloride or acetic anhydride.

Quinazolinone Ring Disconnection: The 4-hydroxyquinazoline (B93491) intermediate can be disconnected back to 2-aminobenzamide (B116534) (an anthranilamide) and a one-carbon unit, such as formic acid or its equivalent. This reflects the classical Niementowski condensation.

Alternative Ring Disconnection: An alternative disconnection of the quinazolinone core involves breaking the N3-C4 and C8a-N1 bonds, leading back to an N-acyl anthranilic acid derivative.

This systematic deconstruction provides a logical roadmap for designing multiple synthetic routes to the target molecule and its analogs.

Convergent and Divergent Synthetic Routes to the Quinazolinone Core

Modern synthetic strategies often employ convergent or divergent approaches to build molecular complexity efficiently.

A convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the final stages. For the quinazolinone core, a convergent approach might involve the synthesis of a substituted 2-halobenzamide and a separate nitrogen-containing component (like an amidine), which are then coupled in a final cyclization step. rsc.org

A divergent synthesis starts from a common intermediate that is elaborated into a library of structurally related compounds. This strategy is highly valuable for medicinal chemistry and drug discovery. For instance, a common quinazolinone core, synthesized in bulk, can be subjected to various substitution reactions to produce a diverse collection of analogs. nih.gov A protocol could involve creating a central isoquinolino[1,2-b]quinazolinone scaffold, which can then be modified to access a wide range of derivatives. nih.gov This approach allows for the rapid exploration of the structure-activity relationship of a new class of compounds.

Catalytic Approaches in Quinazolinone Annulation

Catalysis has revolutionized the synthesis of heterocyclic compounds, including quinazolinones. These methods often provide higher yields, milder reaction conditions, and greater functional group tolerance compared to stoichiometric reactions. rsc.org

A wide array of transition metals have been employed to catalyze the formation of the quinazolinone ring system. rsc.orgmdpi.com These reactions often proceed through mechanisms like C-N cross-coupling, C-H activation, and oxidative annulation. nih.govfrontiersin.org

Copper (Cu) Catalysis: Copper catalysts are widely used due to their low cost and versatile reactivity. They can facilitate the synthesis of quinazolinones from various starting materials, such as 2-halobenzamides and amidines, or through multicomponent reactions. nih.gov For example, a CuI-catalyzed tandem reaction of 1-(2-bromophenyl)-methanamines and amidines using oxygen as the oxidant has been developed. nih.gov

Iron (Fe) Catalysis: Iron is an attractive catalyst due to its abundance and low toxicity. Iron-catalyzed C–N coupling reactions in aqueous media have been reported for quinazolinone synthesis, representing a significant advance in green chemistry. rsc.orgsci-hub.cat These methods can be used in microwave-assisted protocols to achieve rapid and efficient cyclization. rsc.orgsci-hub.cat

Manganese (Mn) Catalysis: Manganese catalysts, including simple salts and heterogeneous manganese oxides, have been used for the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with primary amides or nitriles to yield 2-substituted quinazolines and quinazolinones. mdpi.comnih.gov

Ruthenium (Ru) and Rhodium (Rh) Catalysis: Ruthenium and Rhodium complexes are effective for dehydrogenative coupling reactions. An in-situ-formed ruthenium catalytic system can selectively catalyze the reaction of 2-aminobenzamides with amines to produce quinazolinone derivatives. acs.org Rhodium, often in conjunction with a copper co-catalyst, can facilitate aerobic oxidative [4+2] C-H annulation to build the quinazoline (B50416) core. nih.gov

Cobalt (Co) Catalysis: Cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols and nitriles provides an efficient, ligand-free method to synthesize quinazolines under mild conditions. frontiersin.orgnih.gov

Catalyst System Starting Materials Key Features
CuI / Pivalic Acid 1-(2-bromophenyl)-methanamines, AmidinesTandem reaction using O₂ as the oxidant. nih.gov
FeCl₃ / L-proline 2-halobenzoic acids, AmidinesGreen, rapid, microwave-assisted synthesis in water. sci-hub.cat
Mn(I) complex 2-aminobenzyl alcohol, Primary amidesAcceptorless dehydrogenative coupling strategy. mdpi.com
[Ru]/L complex 2-aminobenzamides, AminesSelective deaminative coupling reaction. acs.org
[Cp*RhCl₂]₂ / Cu(I) Imidate esters, Alkyl azidesAerobic oxidative [4+2] C-H annulation. nih.gov
Co(OAc)₂·4H₂O 2-aminoaryl alcohols, NitrilesLigand-free dehydrogenative cyclization in air. frontiersin.org
Organocatalytic and Biocatalytic Strategies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal catalysis. nih.gov It aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals. frontiersin.org

Various organocatalysts have been successfully applied to quinazolinone synthesis. For example, acetic acid has been used to catalyze a three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones to afford spiro-fused quinazolinones in high yields. nih.gov Other simple organic molecules like triethanolamine (B1662121) (TEOA) and 4-dimethylaminopyridine (B28879) (DMAP) have also been employed in domino or one-pot strategies. nih.gov These methods are attractive due to their operational simplicity, ready availability of catalysts, and reduced environmental burden. frontiersin.org

Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, is another green chemistry approach. While its application in quinazolinone synthesis is less developed compared to organocatalysis, it holds significant promise for creating highly selective and sustainable synthetic routes. frontiersin.org

Non-Conventional Activation Methods

To improve reaction efficiency and reduce energy consumption, non-conventional activation methods have been explored.

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. frontiersin.org The rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. researchgate.net

Numerous protocols for the microwave-assisted synthesis of quinazolinones have been reported. These methods often provide major advantages over conventional thermal heating. researchgate.netnih.gov For instance, the iron-catalyzed cyclization of 2-halobenzoic acids and amidines can be performed under microwave irradiation in water, achieving moderate to high yields in just 30 minutes. rsc.orgsci-hub.cat This contrasts sharply with conventional heating methods that may require several hours. researchgate.net The use of microwaves not only accelerates the desired reaction but can also enable new reaction pathways or improve the selectivity of a transformation. nih.gov

Reaction Method Time Yield Reference
Synthesis of 2,3-disubstituted quinazolin-4(3H)-onesMicrowave Irradiation10-20 min66-97% researchgate.net
Synthesis of 2,3-disubstituted quinazolin-4(3H)-onesConventional Heating3-6 h48-89% researchgate.net
Iron-catalyzed cyclizationMicrowave Irradiation30 minModerate to High sci-hub.cat
Niementowski condensationMicrowave Irradiation40 minGood frontiersin.org
Ultrasound-Promoted Reactions

The application of ultrasound in organic synthesis, a field known as sonochemistry, offers a potent method for accelerating reactions, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional methods. nih.govnih.gov This green chemistry approach has been successfully applied to the synthesis of quinazoline derivatives.

Ultrasound-assisted synthesis of 4(3H)-quinazolines has been reported from 2-aminobenzonitrile (B23959) and acyl chlorides using Yb(OTf)₃ as a catalyst in solvent-free conditions. This method proved to be more efficient than microwave-assisted synthesis, providing the desired products in excellent yields (up to 98%) after just 45 minutes of ultrasonication at 40°C. nih.gov The efficiency of sonication is attributed to the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature spots, enhancing mass transfer and reaction rates. nih.gov

Another review highlights the use of ultrasound in a four-step synthesis of a quinazoline core, demonstrating its utility in various stages of complex molecular assembly, including cyclization steps promoted by 250 W ultrasound at 80°C. nih.gov These examples underscore the potential of ultrasound as a powerful tool for the efficient construction of the quinazolinone scaffold present in 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone.

Electrosynthesis for Hydroxyquinazolinone Formation

Electrosynthesis has emerged as a sustainable and powerful alternative to traditional chemical oxidation or reduction, utilizing electric current as a traceless reagent. This technique has been effectively employed for the formation of the hydroxyquinazolinone core.

A notable method provides sustainable access to 1-hydroxy-quinazolin-4-ones through the cathodic reduction of easily accessible nitro precursors. researchgate.netrsc.org This process operates under mild conditions using inexpensive carbon-based electrodes in an undivided cell. The key step is the selective reduction of a nitro group to a hydroxylamine, which then undergoes intramolecular cyclization. This electrochemical protocol is characterized by its high efficiency, broad applicability to 27 different derivatives with yields up to 92%, and proven scalability to the gram level. researchgate.netrsc.org

Other electrochemical approaches include the anodic oxidation of 2-aminobenzamides coupled with various reaction partners. For instance, an I₂-catalyzed electrochemical tandem oxidation in water allows for the cyclization of 2-aminobenzamides with alcohols to form quinazolinones in good yields. rsc.org Similarly, a metal-free anodic dehydrogenative oxidation/cyclization of 2-aminobenzamides with benzylic chlorides has been developed. bohrium.com These methods highlight the versatility of electrosynthesis in constructing the quinazolinone ring under environmentally benign conditions. nih.govrsc.org

Table 1: Electrosynthesis Methodologies for Quinazolinone Formation

MethodologyStarting MaterialsKey FeaturesYieldsReference
Cathodic Reductive CyclizationNitro-benzamidesSustainable access to 1-hydroxy-quinazolin-4-ones; BDD cathode; undivided cell.Up to 92% researchgate.netrsc.org
I₂-Catalyzed Tandem Oxidation2-Aminobenzamides, AlcoholsUses I₂ as a catalyst in water; room temperature operation.Good rsc.org
Anodic Dehydrogenative Oxidation2-Aminobenzamides, Benzylic ChloridesMetal-free and acceptor-free; forms imine intermediate.Moderate to Good bohrium.com
Cathode Hydration/Cyclizationo-Aminobenzonitriles, AldehydesTransition metal-free; performed in water.Not specified rsc.org

One-Pot Multicomponent Reactions for Quinazolinone Assembly

One-pot multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single synthetic operation. Several MCR strategies have been devised for the assembly of the quinazolinone scaffold.

A highly efficient one-pot, three-component synthesis of quinazolin-4(3H)-ones involves the reaction of anthranilates, arenediazonium salts, and nitriles. nih.gov This domino reaction proceeds smoothly to form the desired products in moderate to excellent yields with high functional group tolerance. nih.gov Another innovative approach utilizes a magnetically recoverable palladium catalyst for the coupling of aryl iodides, a carbonyl source, and 2-aminobenzamide. tandfonline.com This method is conducted in an eco-friendly PEG/water solvent system and achieves high product yields (82-98%), with the catalyst being easily recovered and reused multiple times. tandfonline.com

Solvent-free and catalyst-free conditions have also been developed. One such green protocol involves the three-component reaction of 2-aminoaryl ketones, orthoesters, and ammonium (B1175870) acetate (B1210297) to produce 2,4-disubstituted quinazolines in high yields (76–94%). researchgate.net Furthermore, functionalized mesoporous silica (B1680970) nanoparticles (SBA-15) have been used as a heterogeneous catalyst for the one-pot, three-component reaction of isatoic anhydride, phenylhydrazine, and various aldehydes or ketones to synthesize 4-oxo-dihydroquinazolinone derivatives. nih.gov

Table 2: One-Pot Multicomponent Reactions for Quinazolinone Synthesis

Catalyst/ConditionsComponentsKey FeaturesYieldsReference
NoneAnthranilates, Arenediazonium salts, NitrilesDomino three-component assembly; C–N bond formations.Moderate to Excellent nih.gov
Magnetic Pd NanocatalystAryl iodides, Carbonyl source, 2-AminobenzamideEco-friendly PEG/water solvent; recyclable catalyst.82-98% tandfonline.com
Solvent-free, Catalyst-free2-Aminoaryl ketones, Orthoesters, Ammonium acetateGreen protocol with operational simplicity.76-94% researchgate.net
SBA-15@ELA NanocatalystIsatoic anhydride, Phenylhydrazine, Aldehydes/KetonesHeterogeneous nanoporous catalyst.Not specified nih.gov

Strategic Introduction and Manipulation of the 4-Hydroxy Moiety

The oxygen functionality at the C-4 position is a defining feature of the quinazolinone core. Its introduction is a key strategic consideration in the synthesis of these heterocycles.

Methods for Selective Hydroxylation at the C-4 Position

Direct selective hydroxylation of a pre-formed quinazoline ring at the C-4 position is not a common synthetic strategy. Instead, the C4-oxygen functionality is typically incorporated during the initial ring-forming cyclization reactions. The most prevalent precursors for this purpose are derivatives of 2-aminobenzoic acid, such as anthranilic acid itself, 2-aminobenzamides, or anthranilates (esters of anthranilic acid).

For example, in the Niementowski reaction, anthranilic acid is condensed with amides to form the quinazolin-4(3H)-one ring, directly installing the oxygen atom at C-4 from the carboxylic acid group of the starting material. tandfonline.com Similarly, the multicomponent reactions described previously utilize precursors like 2-aminobenzamide or anthranilates, where the carbonyl oxygen of the amide or ester group becomes the C4-oxo group of the final product. nih.govtandfonline.com Electrosynthesis methods also build the ring from precursors like 2-nitrobenzoic acids or 2-aminobenzamides, ensuring the C4-oxygen is present from the outset. researchgate.netrsc.org Therefore, the "hydroxylation" at C-4 is achieved by constructing the ring with an appropriately oxygenated starting material rather than by post-cyclization oxidation.

Tautomeric Considerations in 4-Hydroxyquinazolinone Synthesis

The compound "1-(4-hydroxyquinazolin-3(4H)-yl)ethanone" exists in a state of tautomeric equilibrium. The name implies the "enol" form, 4-hydroxyquinazoline, but it coexists with the more stable "keto" form, quinazolin-4(3H)-one.

In the solid state and in most solutions, the equilibrium strongly favors the quinazolin-4(3H)-one tautomer. This is evident in the nomenclature used in the vast majority of synthetic literature, where the products are consistently named as quinazolin-4(3H)-ones. rsc.orgnih.gov The electrosynthesis of N-hydroxy derivatives, for example, yields products identified as 1-hydroxy-quinazolin-4-ones, acknowledging the keto-like structure. researchgate.net This keto-enol tautomerism is a fundamental characteristic of 4-hydroxyquinazolines and is crucial for understanding their chemical reactivity, even if the keto form predominates. The presence of the N-H proton and the adjacent C=O group in the keto form is central to its chemical properties and subsequent functionalization reactions.

Formation and Functionalization of the Ethanone (B97240) Substituent at the N-3 Position

The introduction of the ethanone (acetyl) group at the N-3 position is a key step in arriving at the target molecule. This functionalization is typically achieved after the formation of the core quinazolinone ring. The N-H proton of the quinazolin-4(3H)-one tautomer is sufficiently acidic to be removed by a base, or the nitrogen can act as a nucleophile, allowing for reaction with an appropriate electrophile.

The general strategy for N-3 substitution involves the reaction of a pre-formed 2-substituted-4(3H)-quinazolinone with an alkylating or acylating agent. A common method involves first synthesizing a benzoxazinone (B8607429) intermediate from anthranilic acid, which is then reacted with a primary amine to directly form the N-3 substituted quinazolinone. tandfonline.comnih.gov

For the specific introduction of an ethanone group, a direct N-acetylation of the 4(3H)-quinazolinone ring is the most straightforward approach. This would typically involve reacting the parent 4(3H)-quinazolinone with an acetylating agent such as acetyl chloride or acetic anhydride, often in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct and facilitate the reaction. The PubChem database confirms the existence of 3-acetyl-4(3H)-quinazolinone, the core structure of the target compound. uni.lu This reaction capitalizes on the nucleophilicity of the N-3 nitrogen atom in the predominant keto tautomer.

Green Chemistry Principles and Sustainable Synthetic Approaches for 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone Derivatives

In recent years, the principles of green chemistry have been pivotal in reshaping synthetic strategies for quinazolinone derivatives, aiming to reduce the environmental impact by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. tandfonline.commdpi.com

One prominent green approach involves the use of microwave irradiation . tandfonline.comnih.govnih.gov This technique significantly accelerates reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govfrontiersin.org For instance, the synthesis of 3-substituted-quinazolin-4(3H)-ones has been efficiently achieved by reacting anthranilic acid, trimethyl orthoformate, and an amine in ethanol (B145695) under microwave irradiation at 120°C for just 30 minutes. tandfonline.com Similarly, a facile and green one-pot synthesis of quinazolinone inhibitors has been developed using microwave irradiation under solvent-free conditions, employing a copper catalyst. nih.gov A closely related analog, N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, has been synthesized via a microwave-assisted green process, highlighting the applicability of this technology for N-acylated quinazolinones. mdpi.com

Ultrasound-assisted synthesis represents another cornerstone of green chemistry applied to quinazolinone synthesis. rsc.orgresearchgate.netnih.gov Sonochemistry can promote reactions through acoustic cavitation, leading to enhanced reaction rates and yields under milder conditions. rsc.org A notable example is the fast synthesis of quinazolinones from o-aminobenzamides and aldehydes, which proceeds smoothly at ambient temperature and pressure without the need for a metal catalyst, with reaction times as short as 15 minutes. rsc.orgresearchgate.net This method's broad substrate tolerance suggests its potential for the synthesis of a wide array of quinazolinone derivatives, including N-acylated structures. rsc.org One-pot reactions of anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation have also been shown to produce 3-substituted 2-methyl quinazoline-4(3H)-ones in high yields without the need for a solvent or catalyst. nih.gov

The use of alternative and greener solvent systems is another key aspect. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335), have emerged as environmentally friendly reaction media for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net These solvents are biodegradable, have low toxicity, and can be easily prepared. tandfonline.com

One-pot, multi-component reactions (MCRs) are inherently green as they reduce the number of synthetic steps, minimize waste, and save time and resources. rsc.orgnih.gov Several MCRs have been developed for the synthesis of quinazolinone derivatives. rsc.orgnih.gov For example, a copper-mediated one-pot synthesis allows for the formation of quinazolinones from in-situ generated amines. rsc.org Another approach involves the one-pot, three-component reaction of isatoic anhydride, phenylhydrazine, and aromatic aldehydes using a recoverable nanoporous catalyst in ethanol. nih.gov

The following interactive data tables summarize findings from research on the green synthesis of quinazolinone derivatives, which are structural analogs of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone.

Table 1: Microwave-Assisted Synthesis of Quinazolinone Derivatives

Starting MaterialsCatalyst/SolventReaction ConditionsProductYield (%)Reference
Anthranilic acid, Trimethyl orthoformate, AmineEthanol120°C, 30 min3-Substituted-quinazolin-4(3H)-oneModerate to Excellent tandfonline.com
2-Aminobenzamide, Benzyl alcoholCuI, Cs₂CO₃ (solvent-free)130°C, 2 h2-Phenylquinazolin-4(3H)-oneup to 92% nih.gov
Substituted Benzoxazinone, Hydrazine monohydrateEthanol120-150°C, 20-33 min3-Amino-2-methyl-quinazolin-4(3H)-one31-85% mdpi.com
Anthranilamide, BenzaldehydeSbCl₃ (solvent-free)200W, 3-5 min2-Phenyl-quinazolin-4(3H)-one94% scispace.com

Table 2: Ultrasound-Assisted Synthesis of Quinazolinone Derivatives

Starting MaterialsCatalyst/SolventReaction ConditionsProductYield (%)Reference
o-Aminobenzamides, AldehydesNone (ambient conditions)15 minQuinazolinonesModerate to Excellent rsc.orgresearchgate.net
Anthranilic acid, Acetic anhydride, Primary aminesNone (solvent-free)Ambient temperature3-Substituted 2-methyl quinazoline-4(3H)-onesFair to Excellent nih.gov
2-(4-isobutylphenyl)propanoic acid derivativesVarious45-55°C, 39-80 minN-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives75-89% nih.gov

Table 3: Other Green Synthetic Approaches for Quinazolinone Derivatives

MethodStarting MaterialsCatalyst/SolventProductYield (%)Reference
Deep Eutectic SolventsBenzoxazinone, AminesCholine chloride:urea2-Methyl-3-substituted-quinazolin-4(3H)-ones- tandfonline.com
One-pot, MCR2-Halobenzoic acids, AmidinesIron-catalyzed, WaterQuinazolinone derivativesModerate to High sci-hub.cat
One-pot, MCRIsatoic anhydride, Phenylhydrazine, Aromatic aldehydesSBA-15@ELA nanocatalyst, Ethanol4-Oxo-dihydroquinazolinones78-96% nih.gov

These advanced and sustainable methodologies provide a robust framework for the efficient and environmentally conscious synthesis of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone and its structurally diverse analogs, paving the way for further exploration in medicinal chemistry.

Computational and Theoretical Investigations of 1 4 Hydroxyquinazolin 3 4h Yl Ethanone

Quantum Chemical Calculations for Molecular and Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone at the atomic and electronic levels. These methods provide insights into the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the ground-state properties of molecules like 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone and its derivatives.

Researchers have utilized DFT, often with the B3LYP functional and various basis sets such as 6-31G* or 6-311++G(d,p), to optimize the ground-state geometries of quinazolinone derivatives. researchgate.netsemanticscholar.orgnih.gov These calculations provide crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Furthermore, DFT calculations are used to determine key quantum chemical parameters that describe the molecule's electronic properties and reactivity. These parameters include:

Highest Occupied Molecular Orbital (HOMO) energy: Indicates the ability of a molecule to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) energy: Indicates the ability of a molecule to accept electrons.

Energy gap (ΔE): The difference between HOMO and LUMO energies, which is a measure of molecular stability and reactivity. semanticscholar.org A smaller energy gap suggests higher reactivity.

Ionization Potential (IP): The energy required to remove an electron from a molecule.

Electron Affinity (EA): The energy released when an electron is added to a molecule.

Global Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution. Hard molecules have a large energy gap, while soft molecules have a small energy gap. semanticscholar.orgnih.gov

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. semanticscholar.org

These parameters, often calculated using DFT, are instrumental in predicting the chemical behavior and potential biological activity of quinazolinone derivatives. researchgate.netsemanticscholar.orgnih.gov For instance, the analysis of Frontier Molecular Orbitals (FMOs), namely HOMO and LUMO, helps in understanding the charge transfer within the molecule and its reactive sites. nih.gov

Table 1: Key Quantum Chemical Parameters Calculated using DFT

ParameterDescription
HOMO Energy Energy of the highest occupied molecular orbital.
LUMO Energy Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE) Difference between LUMO and HOMO energies.
Hardness (η) Resistance to deformation of the electron cloud.
Softness (S) The reciprocal of hardness, indicating higher reactivity.
Electronegativity (χ) The power to attract electrons.
Electrophilicity (ω) A measure of electrophilic character.

Semi-Empirical Methods for Conformational Sampling

While DFT provides high accuracy, it can be computationally expensive for large systems or extensive conformational searches. Semi-empirical methods offer a faster alternative for exploring the conformational landscape of molecules like 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone. These methods use a simpler approximation of the Schrödinger equation and incorporate parameters derived from experimental data.

Conformational sampling is crucial for identifying the most stable three-dimensional arrangements (conformers) of a molecule. The different conformers can have distinct energies and properties, which can influence their biological activity. Semi-empirical methods can efficiently screen a large number of possible conformations, and the low-energy structures can then be further refined using more accurate methods like DFT. For quinazolinone derivatives, understanding the preferred conformations, such as the relative orientation of the quinazolinone and imide planes in N-acylated derivatives, is important for predicting their interactions with biological targets. researchgate.net

Theoretical Vibrational Spectroscopy (IR and Raman) Prediction and Interpretation

Theoretical calculations of vibrational spectra, such as Infrared (IR) and Raman, are invaluable tools for the structural characterization of molecules. By calculating the vibrational frequencies and intensities, researchers can interpret experimental spectra and assign specific vibrational modes to different functional groups within the molecule.

For quinazolinone derivatives, DFT calculations have been used to predict their vibrational frequencies. researchgate.netnih.gov These theoretical spectra are often compared with experimental IR and NMR data to confirm the synthesized structures. nih.gov For example, the calculated stretching frequencies of carbonyl groups can be matched with the corresponding peaks in the experimental IR spectrum. nih.gov The agreement between theoretical and experimental spectra provides strong evidence for the proposed molecular structure. nih.gov Furthermore, theoretical modeling of vibrational spectra can aid in understanding the effects of conformational changes and intermolecular interactions on the vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts can significantly aid in the interpretation of experimental NMR spectra, especially for complex molecules.

Computational methods, particularly DFT, are used to calculate the 1H and 13C NMR chemical shifts of quinolinone and quinazolinone derivatives. nih.govresearchgate.net These calculations are typically performed on the optimized molecular geometry. The calculated chemical shifts are then compared with the experimental values, often showing a good correlation. researchgate.net This comparison can help in the unambiguous assignment of signals in the NMR spectrum to specific atoms in the molecule. researchgate.netmdpi.com Discrepancies between calculated and experimental shifts can sometimes provide insights into solvent effects or dynamic processes occurring in solution.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of molecules over time.

For quinazolinone derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes. nih.govresearchgate.net These simulations can reveal how a molecule like 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone or its analogs bind to a biological target, such as an enzyme or receptor, and how stable this binding is over a certain period. nih.gov Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, which provide insights into the stability and flexibility of the system. nih.govresearchgate.net

Force Field Development and Validation for 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone

A crucial component of MD simulations is the force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. The accuracy of an MD simulation is highly dependent on the quality of the force field used.

For novel molecules like 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone, a specific force field may not be readily available in standard force field libraries. In such cases, a new set of force field parameters needs to be developed and validated. This process typically involves using quantum mechanical calculations (like DFT) to derive parameters such as bond lengths, bond angles, dihedral angles, and partial atomic charges. The developed force field is then validated by comparing the results of MD simulations with experimental data or high-level quantum mechanical calculations. The development of a reliable force field is essential for conducting meaningful and predictive MD simulations to study the conformational landscape and interactions of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone.

Conformational Stability and Dynamics in Varied Environments

The conformational landscape of a molecule is crucial for understanding its chemical behavior and biological activity. For 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone, computational methods such as Density Functional Theory (DFT) would be employed to investigate its conformational stability. This analysis involves identifying all possible low-energy conformations (rotamers or tautomers) of the molecule in the gas phase. The relative energies of these conformers would be calculated to determine the most stable structure.

In different environments, such as various solvents, the conformational preferences can change. Solvation models, like the Polarizable Continuum Model (PCM), are typically used in conjunction with DFT to simulate the effect of a solvent. For instance, a study on different isomers of 4-hydroxyquinazoline (B93491) revealed that their relative stability could be influenced by the solvent environment, comparing the gas phase to solvents like methanol, DMSO, and cyclohexane. Similarly, for 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone, one would expect the orientation of the acetyl group and the tautomeric form of the quinazolinone ring to be sensitive to the polarity of the solvent.

Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of the molecule in solution. These simulations would track the molecule's movements over time, providing insights into conformational transitions and the flexibility of the molecular structure in different media.

Intermolecular Interaction Analysis

The way molecules interact with each other in the solid state dictates their crystal packing and physical properties. The study of these non-covalent interactions is fundamental to crystal engineering.

Hydrogen bonds are among the most significant interactions governing the structure of molecular aggregates. In the case of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone, the hydroxyl group (-OH) and the carbonyl groups (C=O) of the quinazolinone and acetyl moieties, as well as the N-H group, are all potential hydrogen bond donors and acceptors.

In a crystalline solid, these groups would likely participate in a network of intermolecular hydrogen bonds. For example, studies on related quinazolinone derivatives have shown the formation of dimeric structures through N-H···N or N-H···O hydrogen bonds. For the title compound, one could anticipate O-H···O, N-H···O, or even C-H···O hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional networks. The specific geometry and strength of these bonds would be determined through single-crystal X-ray diffraction and further analyzed using computational methods.

The quinazolinone ring system, being aromatic, is capable of engaging in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, are crucial for the stabilization of the crystal structure. In quinazolinone derivatives, these interactions often occur between the benzene (B151609) rings of neighboring molecules. The geometry of these interactions can vary, from face-to-face to offset or edge-to-face arrangements, and would be characterized by the inter-centroid distance between the rings.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface of a molecule is generated based on the electron distribution of the molecule and its neighbors in the crystal lattice.

By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions.

H···H contacts

C···H/H···C contacts

O···H/H···O contacts

N···H/H···N contacts

The percentage contribution of each contact type provides a clear picture of the hierarchy of interactions governing the crystal structure.

Illustrative Data Table for Hirshfeld Surface Analysis of a Quinazolinone Derivative (Hypothetical)

Interaction TypeContribution (%)
H···H40 - 50%
C···H/H···C20 - 30%
O···H/H···O10 - 20%
N···H/H···N5 - 15%
Other< 5%

Note: This table is illustrative and based on typical values found for related quinazolinone structures. Specific data for 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone is not available.

Prediction of Reactive Sites and Mechanistic Pathways via Computational Tools

Computational chemistry offers valuable tools for predicting the reactivity of a molecule. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The distribution of HOMO and LUMO densities across the molecule helps to identify the most likely sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) maps are another tool used to predict reactive sites. The MEP surface is colored to represent the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). For 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone, one would expect the oxygen atoms of the carbonyl and hydroxyl groups to be regions of negative potential, while the hydrogen atoms of the hydroxyl and N-H groups would be regions of positive potential.

Structure Activity Relationship Sar Studies of 1 4 Hydroxyquinazolin 3 4h Yl Ethanone Derivatives

Methodological Frameworks for SAR Discovery in Quinazolinones

The discovery of structure-activity relationships in quinazolinone derivatives is propelled by a combination of computational and experimental methodologies. A fundamental approach involves the synthesis of a series of analogues where specific parts of the lead compound, 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone, are systematically modified. These derivatives are then subjected to biological assays to determine how these changes affect their activity. nih.gov

Key methodological frameworks include:

Combinatorial Chemistry and High-Throughput Screening: This allows for the rapid synthesis and evaluation of large libraries of quinazolinone derivatives, accelerating the identification of initial hits and preliminary SAR trends.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net By visualizing the interactions between the quinazolinone derivative and the active site of a biological target, researchers can rationalize observed activities and guide the design of new compounds with improved binding affinity. researchgate.net For instance, docking studies have been instrumental in understanding how quinazolinone derivatives interact with the ATP binding site of kinases like EGFR. researchgate.net

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model then serves as a template for designing new molecules with similar or enhanced activity.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D properties of molecules with their biological activities. rsc.org These models can provide detailed insights into the steric and electrostatic requirements for optimal activity. rsc.org

Impact of Substitutions on the Quinazolinone Ring System

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. researchgate.net The biological activity of its derivatives can be finely tuned by introducing various substituents at different positions of the quinazoline (B50416) ring. nih.gov

Modifications at the C-2 and C-4 Positions and their Influence on Activity

Substitutions at the C-2 and C-4 positions of the quinazolinone ring have been extensively studied and shown to have a profound impact on biological activity.

C-2 Position: The nature of the substituent at the C-2 position is crucial. Small, lipophilic groups at this position can increase activity in some cases. nih.gov For instance, the introduction of a thioalkyl group at C-2 has been shown to enhance activity. nih.gov The presence of methyl, amine, or thiol groups at this position is often considered essential for antimicrobial activities. nih.gov In some anticancer quinazolines, a meta-substituted aromatic ring at the C-2 position is preferred for activity. nih.gov

C-4 Position: The C-4 position is a key site for modulating the activity of quinazolinone derivatives. The presence of an anilino group at C-4 is a common feature in many potent enzyme inhibitors, such as EGFR tyrosine kinase inhibitors. nih.gov The nature of the substituent on this aniline (B41778) ring is also critical, with electron-withdrawing groups at the meta or para position often increasing activity. nih.gov Conversely, in some series, substitution at the C-4 position has been found to decrease activity. nih.gov

The following table summarizes the general influence of substitutions at the C-2 and C-4 positions on the biological activity of quinazolinone derivatives.

PositionType of SubstituentGeneral Effect on Activity
C-2Small, lipophilic groupsCan increase activity nih.gov
C-2Thioalkyl groupEnhances activity nih.gov
C-2Methyl, amine, or thiol groupsOften essential for antimicrobial activity nih.gov
C-2Meta-substituted aromatic ringPreferred for some anticancer activities nih.gov
C-4Anilino groupCommon in potent enzyme inhibitors nih.gov
C-4 (on anilino)Electron-withdrawing groups (meta/para)Often increases activity nih.gov
C-4Certain substitutionsCan decrease activity nih.gov

Consequences of Derivatization at the N-1 and N-3 Positions

Derivatization at the nitrogen atoms of the quinazolinone ring, N-1 and N-3, also plays a significant role in determining the biological profile of the resulting compounds.

N-1 Position: The N-1 atom is a critical hydrogen bond donor in the interaction of many quinazoline-based inhibitors with their target proteins. For example, in EGFR kinase inhibitors, the N-1 of the quinazoline ring forms a crucial hydrogen bond with the backbone of methionine residues in the ATP binding site, which is essential for tight binding and high potency. nih.gov Direct oxidation of the quinazoline nucleus can lead to N-1 oxides, although this is often less favored than N-3 oxidation. nih.gov

N-3 Position: The N-3 position is frequently substituted to explore SAR. The presence of a substituted aromatic ring at this position is a common feature in many biologically active quinazolinones. nih.gov For example, N3-sulfonamide substituted quinazolinone derivatives have been prepared and shown to possess significant antibacterial activity. nih.gov The N-3 atom can also participate in hydrogen bonding interactions with the target protein, often through a water-mediated bridge. nih.gov

The table below outlines the importance of the N-1 and N-3 positions in modulating the activity of quinazolinone derivatives.

PositionRole/ModificationConsequence on Activity
N-1Hydrogen bond donorCrucial for binding to some target proteins (e.g., EGFR) nih.gov
N-1Oxidation to N-1 oxideGenerally a minor product compared to N-3 oxide nih.gov
N-3Substitution with aromatic ringsCommon feature in biologically active compounds nih.gov
N-3Sulfonamide substitutionCan lead to significant antibacterial activity nih.gov
N-3Hydrogen bonding (water-mediated)Contributes to binding affinity nih.gov

Role of the 4-Hydroxy Group in Modulating Biological Activity

The 4-hydroxy group of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone is a key functional group that can significantly influence its biological activity. This group can act as both a hydrogen bond donor and acceptor, allowing it to participate in crucial interactions with biological targets.

For instance, in a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides designed as DNA gyrase B inhibitors, the 4-hydroxy group of the 4-hydroxy-2-quinolone fragment was found to be essential for binding to the enzyme. nih.govunivie.ac.at It forms hydrogen bonds with key amino acid residues, such as Glu58 and Arg84, in the active site of S. aureus GyrB. nih.govunivie.ac.at This highlights the critical role of the hydroxyl group in anchoring the inhibitor to its target.

Furthermore, the tautomeric equilibrium between the 4-hydroxy form and the 4-oxo form (quinazolin-4-one) is an important consideration. The predominant tautomer under physiological conditions can affect the molecule's shape, electronic properties, and ability to interact with its biological target. The 4-oxo form is often depicted in many biologically active quinazolinone derivatives.

Structure-Function Correlation of the Ethanone (B97240) Moiety

The carbonyl group of the ethanone moiety is a polar group that can act as a hydrogen bond acceptor. This capability allows it to form interactions with amino acid residues in the active site of a target protein, thereby contributing to the binding affinity.

The methyl group of the ethanone moiety is a small, lipophilic group. Its size and shape can influence how the molecule fits into a binding pocket. Modifications to this group, such as increasing its size or introducing other functional groups, can be used to probe the steric and electronic requirements of the binding site. For example, replacing the methyl group with larger alkyl or aryl groups can lead to derivatives with altered activity profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For quinazolinone derivatives, QSAR studies have been successfully employed to gain predictive insights and guide the design of new, more potent analogues. rsc.orgnih.gov

The general process of QSAR modeling involves several key steps:

Data Set Selection: A series of quinazolinone derivatives with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors. slideshare.net

Variable Selection: Statistical methods are used to select the most relevant descriptors that correlate with the biological activity.

Model Development: A mathematical model is built using statistical techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) to correlate the selected descriptors with the activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. researchgate.net

A statistically significant QSAR model can provide valuable information about the structural features that are important for biological activity. For example, a QSAR study on a series of quinazoline derivatives as tyrosine kinase (erbB-2) inhibitors revealed that certain Estate Contribution descriptors and the presence of an electron-withdrawing group at the 4th position of the quinazoline ring enhance the inhibitory activity. nih.gov Such insights can be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources in the drug discovery process. nih.gov

The following table presents a simplified overview of descriptors that have been found to be significant in QSAR studies of quinazolinone derivatives and their general implications.

Descriptor TypeExample DescriptorImplication for Activity
Estate ContributionSaaOE-Index, SsClE-indexCan indicate the importance of specific atom types and electronic environments for activity. nih.gov
ConstitutionalMolecular WeightCan influence pharmacokinetic properties.
Functional Group CountsNumber of hydrogen bond donors/acceptorsImportant for interactions with biological targets.
2D Autocorrelation---Describes the distribution of properties across the molecular structure. nih.gov
Charge Descriptors---Relate to the electronic properties and potential for electrostatic interactions. nih.gov

Selection and Calculation of Molecular Descriptors

The foundation of any Quantitative Structure-Activity Relationship (QSAR) study lies in the meticulous selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, aiming to capture the physicochemical properties that govern its biological activity. For derivatives of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone, a diverse array of descriptors is employed to build robust and predictive QSAR models.

The process begins with the generation of the 3D molecular structures of the quinazolinone derivatives. Software such as Spartan is often used for this purpose, followed by structural optimization using semi-empirical quantum mechanical methods like PM3 to achieve a stable, low-energy conformation. researchgate.net Once the structures are optimized, specialized software like PaDEL-Descriptor or alvaDesc is used to calculate a wide range of molecular descriptors. researchgate.netnih.gov

These descriptors can be broadly categorized into several classes:

Constitutional (1D) Descriptors: These are the simplest descriptors, derived directly from the molecular formula. They include counts of atoms, bonds, rings, and molecular weight.

Topological (2D) Descriptors: These describe the connectivity of atoms within the molecule, independent of its 3D conformation. They include various molecular connectivity indices and shape indices.

Geometrical (3D) Descriptors: These descriptors depend on the 3D coordinates of the atoms and include information about the molecule's size and shape.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential surfaces. frontiersin.org

Thermodynamic Descriptors: These relate to the thermodynamic properties of the molecule, such as heats of formation and solvation energies.

In many studies involving quinazolinone derivatives, a combination of 2D and 3D descriptors is used to build comprehensive models. frontiersin.org For instance, in developing models for anticonvulsant quinazoline-4(3H)-ones, molecular descriptors are obtained from optimized structures to create the database for the QSAR study. researchgate.net Similarly, for developing inhibitors against the Epidermal Growth Factor Receptor (EGFR), ligand-based 3D-QSAR models are generated from a dataset of quinazoline analogues. frontiersin.orgnih.gov

The table below summarizes the types of descriptors commonly used in SAR studies of quinazolinone derivatives.

Descriptor ClassExamplesRelevance in SAR
Constitutional Molecular Weight, Atom Count, Bond CountBasic information about molecular size and composition.
Topological Connectivity Indices (e.g., Chi indices), Kappa Shape IndicesDescribes molecular branching, complexity, and shape in 2D.
Geometrical Surface Area, Molecular Volume, Principal Moments of InertiaRelates to the molecule's 3D shape and potential for steric interactions with a receptor.
Quantum-Chemical HOMO/LUMO energies, Dipole Moment, Mulliken ChargesEncodes electronic properties crucial for electrostatic and orbital interactions.
Physicochemical LogP (lipophilicity), Molar RefractivityDescribes properties important for pharmacokinetics (e.g., membrane permeability) and receptor binding.

Model Development and Statistical Validation

Once a set of molecular descriptors has been calculated for a series of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone derivatives, the next step is to develop a mathematical model that correlates these descriptors with the observed biological activity. The development of a statistically sound and predictive QSAR model is a multi-stage process.

First, the entire dataset of compounds is typically divided into a training set and a test set. nih.govmdpi.com The training set, which usually comprises about 70-80% of the compounds, is used to build the QSAR model. The test set, containing the remaining compounds, is used for external validation to assess the model's predictive power on compounds not used in its creation. mdpi.com The Kennard-Stone algorithm is one method used to rationally divide the dataset to ensure that both sets span the descriptor space. researchgate.net

Various statistical methods can be employed to generate the QSAR equation. Multiple Linear Regression (MLR) is a common technique used to find the best-fitting linear relationship between the descriptors (independent variables) and the biological activity (dependent variable). mdpi.com More advanced methods include the Genetic Function Algorithm (GFA), which can select the most relevant descriptors and build a robust model. researchgate.net For 3D-QSAR studies, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. These techniques generate 3D grid-based descriptors representing the steric and electrostatic fields of the molecules. frontiersin.orgfrontiersin.orgnih.gov

The quality and predictive ability of the developed QSAR model are assessed using a variety of statistical metrics:

Coefficient of Determination (R²) : This value indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 indicates a better fit for the training set.

Leave-One-Out Cross-Validated Coefficient (Q² or q²) : This is a measure of the model's internal predictive ability. The model is rebuilt multiple times, with one compound left out each time, and the activity of the omitted compound is predicted. A high Q² (typically > 0.5) suggests a robust model. frontiersin.orgfrontiersin.org

Predicted R² for the Test Set (R²pred) : This metric evaluates the model's ability to predict the activity of the external test set compounds. It is considered a crucial indicator of the model's external predictivity. researchgate.net

Other Parameters : Additional metrics include the F-test value (variance ratio), which assesses the statistical significance of the regression, and the Standard Error of Estimate (SEE). researchgate.netfrontiersin.org

The table below presents typical statistical parameters and their generally accepted values for a valid QSAR model, based on studies of quinazolinone derivatives.

Statistical ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationGoodness of fit for the training set> 0.8 researchgate.netfrontiersin.org
Cross-Validated CoefficientQ² (or q²)Internal predictive ability> 0.6 frontiersin.orgfrontiersin.org
Predicted R² for Test SetR²predExternal predictive ability> 0.7 researchgate.net
F-test ValueFStatistical significance of the modelHigh value researchgate.net

For example, a QSAR study on quinazoline-4(3H)-ones with anticonvulsant activity reported a model with excellent statistical parameters: R² = 0.899, Q² = 0.866, and R²pred = 0.7406, indicating a stable and predictive model. researchgate.net

Application of QSAR in Lead Optimization for 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone Analogs

The primary goal of developing a QSAR model is to apply it in the rational design and optimization of lead compounds. For analogs of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone, QSAR models serve as powerful predictive tools to guide the synthesis of new derivatives with enhanced potency and improved pharmacokinetic profiles. nih.govmdpi.com

Guiding Structural Modifications: 3D-QSAR models, such as CoMFA and CoMSIA, generate contour maps that provide a visual representation of the structure-activity relationship. nih.govrsc.org These maps highlight specific regions around the molecule where modifications are likely to increase or decrease biological activity.

Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favorable for activity, while yellow contours show areas where steric bulk is detrimental.

Electrostatic Contour Maps: Blue contours often mark regions where electropositive groups enhance activity, whereas red contours suggest that electronegative groups are preferred.

By interpreting these maps, medicinal chemists can strategically design new analogs with specific substitutions on the quinazolinone scaffold to achieve a tighter binding conformation in the target's active site. frontiersin.orgnih.gov This approach provides clear guidelines for structural optimization. nih.gov

Virtual Screening and Activity Prediction: A validated QSAR model can be used to perform virtual screening of in-house or commercial compound libraries. nih.govfrontiersin.org Instead of synthesizing and testing thousands of compounds, researchers can use the model to predict the biological activity of virtual compounds. This allows for the prioritization of a smaller, more promising set of candidates for synthesis and biological evaluation, saving significant time and resources. nih.gov For instance, a consensus QSAR model was used for the virtual screening of new quinazoline-containing compounds, leading to the identification of highly potent inhibitors. nih.gov

Improving Pharmacokinetic Properties: Lead optimization is not solely focused on improving potency (pharmacodynamics) but also on enhancing drug-like properties (pharmacokinetics), such as absorption, distribution, metabolism, and excretion (ADME). QSAR models can be developed to predict these ADMET properties. nih.gov By incorporating descriptors related to properties like lipophilicity (LogP) and aqueous solubility, researchers can design compounds that balance high potency with favorable pharmacokinetic profiles. For example, optimization studies on 2-aminoquinazolin-4-(3H)-one derivatives focused on designing N-substituted compounds to improve their in vivo pharmacokinetic exposure while retaining potent antiviral activity. nih.govmdpi.comresearchgate.net

The table below illustrates how QSAR findings can guide lead optimization for quinazolinone analogs.

QSAR FindingImplied Structural ModificationDesired Outcome
Green contour (favorable bulk) at a specific position on the quinazoline ring.Introduce a larger substituent (e.g., replace methyl with ethyl or phenyl).Increased binding affinity and potency.
Red contour (favorable electronegativity) near a phenyl substituent.Add an electron-withdrawing group (e.g., -F, -Cl, -NO₂) to the phenyl ring.Enhanced electrostatic interactions with the target.
High positive coefficient for a descriptor related to lipophilicity.Increase the lipophilicity of the molecule, for example, by adding alkyl chains.Improved membrane permeability (within an optimal range).
Model predicts poor solubility for a highly active compound.Introduce polar functional groups (e.g., -OH, -NH₂) to the structure.Increased aqueous solubility and bioavailability.

Ultimately, the application of QSAR in lead optimization transforms the drug discovery process from a trial-and-error approach to a more directed and efficient strategy, accelerating the journey from a lead compound to a potential drug candidate. nih.gov

Molecular Interactions and Receptor Binding Mechanisms of 1 4 Hydroxyquinazolin 3 4h Yl Ethanone

Principles and Methodologies of Molecular Docking Simulations

Molecular docking has become an indispensable tool in drug discovery for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a macromolecular target, typically a protein. nih.gov This computational technique simulates the interaction process, providing atomic-level insights that can guide the design and optimization of drug candidates.

The success of molecular docking relies on two key components: the search algorithm and the scoring function.

Search Algorithms: The role of the search algorithm is to explore the vast conformational space of the ligand and its possible orientations within the receptor's binding site. Various algorithms have been developed to tackle this complex optimization problem. ekb.eg One widely used method is the Lamarckian Genetic Algorithm (LGA), implemented in programs like AutoDock. ijpscr.info The LGA combines a genetic algorithm, which evolves a population of ligand conformations towards better binding modes, with a local search method that fine-tunes the "fittest" individuals, allowing for an efficient and robust search of the energy landscape.

Scoring Functions: After the search algorithm generates a set of possible binding poses, the scoring function evaluates and ranks them. The goal is to identify the pose that best mimics the experimental binding mode and to estimate the binding affinity. Scoring functions can be broadly categorized into three types:

Force-Field-Based: These functions calculate the binding energy by summing up the intermolecular interaction energies, including van der Waals and electrostatic terms, based on classical force fields like AMBER or CHARMM.

Empirical: These functions use a set of weighted energy terms to calculate the binding score. The weights are derived from statistical analysis of a large set of known protein-ligand complexes with experimentally determined binding affinities.

Knowledge-Based: These functions derive statistical potentials from the frequency of atomic pairings observed in databases of experimentally determined protein-ligand structures. They are based on the principle that more favorable interactions will be observed more frequently.

The choice of algorithm and scoring function is critical, and often a consensus approach, using multiple scoring functions, is employed to improve the accuracy of the prediction. researchgate.net

Proper preparation of both the protein (receptor) and the small molecule (ligand) is a critical prerequisite for a meaningful docking simulation.

Protein Preparation: The starting point is typically a high-resolution 3D structure of the target protein, obtained from experimental methods like X-ray crystallography and deposited in the Protein Data Bank (PDB). The preparation process generally involves:

Removal of all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

Addition of hydrogen atoms, which are usually not resolved in crystal structures.

Assignment of partial atomic charges (e.g., Kollman charges) to all atoms to enable the calculation of electrostatic interactions.

Definition of the binding site, often by creating a grid box that encompasses the active site where the ligand is expected to bind.

Ligand Preparation: The ligand, in this case, 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone, must also be prepared for docking. This involves:

Generating a 3D structure from its 2D representation.

Assigning correct atom and bond types.

Adding hydrogen atoms and assigning partial charges.

Performing an energy minimization to obtain a low-energy, stable conformation.

Defining the rotatable bonds to allow the docking algorithm to explore different conformations of the ligand during the simulation.

Identification of Putative Biological Targets and Binding Modes

While specific molecular docking studies for 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone are not extensively detailed in the current literature, the broad biological activity of the quinazolinone class allows for the identification of putative targets. nih.gov Numerous studies have demonstrated that the quinazolinone scaffold can interact with a variety of enzymes and receptors implicated in different diseases. Molecular docking has been instrumental in exploring these interactions.

Based on studies of related derivatives, several protein families are considered potential targets for quinazolinone-based compounds. These findings suggest that 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone could potentially exhibit inhibitory activity against these or similar proteins.

Table 1: Examples of Biological Targets Investigated for Quinazolinone Derivatives

Target Protein FamilySpecific Target ExamplePDB IDType of Quinazolinone Derivative Studied
Tyrosine KinasesEpidermal Growth Factor Receptor (EGFR)1M174-aminoquinazolines, Quinazolin-4-one hybrids
Tyrosine KinasesBRAFV600E3OG7Quinazolin-4-one/3-cyanopyridin-2-one hybrids
CyclooxygenasesCyclooxygenase-2 (COX-2)1CX2Bis-hydrazones of quinazolinones
Epoxide HydrolasesSoluble Epoxide Hydrolase (sEH)3ANS2-phenyl-quinazolin-4(3H)-one derivatives
GlycosyltransferasesGlucosamine-6-P (GlcN-6-P) synthase2VF5Bis-hydrazones of quinazolinones
Cyclin-Dependent KinasesCyclin-Dependent Kinase 2 (CDK2)---4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines

This table is illustrative and shows potential target classes for the quinazolinone scaffold based on published research on various derivatives. nih.govekb.egijpscr.infonih.govnih.gov

The binding mode typically involves the planar quinazolinone ring system inserting into a binding pocket, where it is stabilized by a network of interactions with surrounding amino acid residues. The specific substituents on the quinazolinone core, such as the acetyl group at the N3-position and the hydroxyl group at the C4-position of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone, are crucial for determining binding specificity and affinity.

Detailed Analysis of Ligand-Receptor Interactions

The stability of a ligand-receptor complex is determined by the sum of various non-covalent interactions. For quinazolinone derivatives, hydrogen bonds, hydrophobic contacts, and aromatic interactions are paramount. nih.govimgroupofresearchers.com

Hydrogen bonds are highly directional and specific interactions that play a vital role in anchoring a ligand to its target protein. imgroupofresearchers.com The 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone molecule possesses several hydrogen bond donors and acceptors:

The hydroxyl group (-OH) at position 4 can act as both a hydrogen bond donor and acceptor.

The carbonyl oxygen of the quinazolinone ring (C4=O) is a strong hydrogen bond acceptor.

The carbonyl oxygen of the ethanone (B97240) group is another hydrogen bond acceptor.

The nitrogen atom at position 1 (N1-H) is a hydrogen bond donor.

Docking studies on related quinazolinone inhibitors have revealed that these functional groups frequently form critical hydrogen bonds with amino acid residues in the active site. For instance, in the ATP binding site of kinases like EGFR, the quinazoline (B50416) nitrogen often accepts a hydrogen bond from a backbone NH group, a key interaction for many kinase inhibitors. nih.gov

Table 2: Illustrative Hydrogen Bonding Interactions for Quinazolinone Derivatives in Target Proteins

Ligand ClassTarget ProteinKey Amino Acid ResidueDescription of Interaction
Quinazoline-based inhibitorEGFRMet769H-bond between pyrimidine (B1678525) nitrogen of ligand and backbone NH of Met769. nih.gov
Quinazolin-4-one hybridBRAFV600ECys532Conventional H-bond with the ligand. nih.gov
Quinazolin-4-one hybridBRAFV600EAsn580Conventional H-bond with the ligand. nih.gov
Quinazolin-4-one derivativeGlucokinaseArg63H-bond with the quinazolinone moiety. researchgate.net

This table provides examples from the literature on related compounds to illustrate the types of hydrogen bonds the quinazolinone scaffold can form.

Hydrophobic interactions, driven by the tendency of nonpolar surfaces to avoid contact with water, are a major contributor to binding affinity. nih.gov The bicyclic quinazolinone core of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone is largely aromatic and hydrophobic, allowing it to fit snugly into hydrophobic pockets within a receptor's active site.

These pockets are typically lined with the nonpolar side chains of amino acids such as:

Alanine (Ala)

Valine (Val)

Leucine (Leu)

Isoleucine (Ile)

Phenylalanine (Phe)

Tryptophan (Trp)

Proline (Pro)

Methionine (Met)

Furthermore, the aromatic nature of the quinazolinone ring allows for favorable π-π stacking or π-cation interactions with the aromatic side chains of phenylalanine (Phe), tyrosine (Tyr), tryptophan (Trp), or histidine (His) residues. These interactions can significantly stabilize the ligand-receptor complex. researchgate.net For example, docking studies of quinazolinone derivatives into the active site of glucokinase have shown π-π stacking interactions with Tyr215. researchgate.net The precise nature and extent of these hydrophobic and aromatic contacts are critical determinants of a compound's binding affinity and selectivity.

Energetic Contributions to Ligand Binding

The binding of a ligand to its receptor is a complex process driven by a variety of non-covalent interactions. Understanding the energetic contributions of these interactions is crucial for the rational design of more potent and selective inhibitors. In the case of quinazolinone derivatives, studies have delved into the specific forces that govern their binding affinity to target proteins.

Molecular dynamics simulations and binding free energy calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, provide valuable insights into these energetic components. For instance, in the study of quinazolinone-based inhibitors targeting enzymes like Poly(ADP-ribose) polymerase (PARP), the total binding free energy is dissected into its constituent parts: van der Waals energy, electrostatic energy, and solvation energy. mdpi.com

A significant portion of the binding affinity is often attributed to van der Waals interactions, which include hydrophobic interactions. For example, the interaction of a quinazolinone derivative, compound B1, with PARP1 revealed that van der Waals forces were the primary contributors to its binding energy. mdpi.com These interactions involve the close packing of the ligand within the receptor's binding pocket, maximizing favorable contacts. mdpi.com

Electrostatic interactions, which include hydrogen bonds and salt bridges, also play a critical role. The formation of hydrogen bonds between the ligand and specific amino acid residues within the binding site can significantly enhance binding affinity and specificity. mdpi.com For instance, hydrogen bonding between a quinazolinone derivative and residues like ASP766, GLY863, and SER904 in the PARP1 active site has been identified as crucial for its inhibitory activity. mdpi.com

Table 1: Energetic Contributions to Ligand Binding of a Quinazolinone Derivative (Compound B1) to PARP1

Energy ComponentValue (kcal/mol)
Van der Waals Energy-60.78 ± 0.27
Electrostatic Energy-32.54 ± 0.44
Total Binding Free Energy-43.87 ± 0.45

This data is illustrative and based on findings for a representative quinazolinone derivative targeting PARP1. mdpi.com

Pharmacophore Modeling for De Novo Ligand Design

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov This model serves as a template for the design of new, structurally diverse ligands with potentially improved activity. nih.gov A pharmacophore model can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.gov

For quinazolinone-based compounds, pharmacophore models typically highlight key features such as:

Hydrogen Bond Acceptors (HBA): The oxygen atom of the carbonyl group and nitrogen atoms within the quinazoline ring are often crucial hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The hydroxyl group at the 4-position of the quinazoline ring can act as a hydrogen bond donor.

Aromatic Rings (AR): The quinazoline scaffold itself provides an aromatic feature that can engage in pi-pi stacking or hydrophobic interactions with aromatic residues in the binding pocket.

Hydrophobic Features (HY): Substituents on the quinazoline ring can introduce hydrophobic groups that occupy specific hydrophobic pockets within the receptor.

By understanding these key features, medicinal chemists can design novel molecules de novo that incorporate these essential elements in the correct spatial orientation. nih.gov For example, a pharmacophore model derived from a potent quinazolinone inhibitor can guide the synthesis of new derivatives with modified substituents aimed at optimizing interactions with the target protein. nih.gov This approach allows for the exploration of novel chemical space while maintaining the core interactions required for biological activity.

Virtual Screening Approaches for Identifying Novel Binders

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This approach has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying new lead compounds. nih.govmdpi.com

Structure-based virtual screening is a common approach where the three-dimensional structure of the target protein is used to dock a library of small molecules. nih.gov The docking process predicts the binding mode and affinity of each molecule, allowing for the ranking and selection of the most promising candidates for further experimental testing. nih.gov

In the context of targets for quinazolinone derivatives, virtual screening campaigns have been successfully employed to discover novel inhibitors. For instance, starting with a pharmacophore model derived from known inhibitors or the receptor binding site, large compound databases like ZINC or commercial libraries can be filtered to select molecules that match the pharmacophoric features. mdpi.com These "hits" are then subjected to molecular docking simulations to refine the selection and prioritize compounds for synthesis and biological evaluation. frontiersin.org

One study utilized a hierarchical virtual screening workflow, combining pharmacophore modeling and molecular docking, to identify novel inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). frontiersin.org This process led to the identification of several hit compounds with good inhibitory activity. frontiersin.org Similarly, virtual screening has been used to identify novel quinazolin-4(3H)-one derivatives as potential antitubercular agents. nih.gov

Table 2: Examples of Novel Binders Identified Through Virtual Screening for Targets of Quinazolinone-like Scaffolds

TargetIdentified Compound/ScaffoldScreening Method
HPPD3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-onePharmacophore-based virtual screening and molecular docking frontiersin.org
Mycobacterium tuberculosis Pks-13 & DNA gyraseQuinazolin-4(3H)-one derivativesStructure-based virtual screening and molecular docking nih.gov
VEGFR-2Quinazolin-4(3H)-ones with urea (B33335) functionalityMolecular docking dovepress.com

This table provides examples of how virtual screening has been applied to find novel binders for targets that are also targeted by quinazolinone-like molecules.

Mechanistic Investigations of Enzyme Inhibition by 1 4 Hydroxyquinazolin 3 4h Yl Ethanone and Analogs

In Vitro Enzyme Assay Methodologies and Experimental Design

The initial assessment of enzyme inhibition by compounds like 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone and its analogs begins with in vitro enzyme assays. These experiments are designed to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. A typical experimental design involves incubating the target enzyme with its substrate and varying concentrations of the inhibitor. sigmaaldrich.com

The reaction velocity (V) is measured over time, often using spectrophotometric or fluorometric methods that detect changes in the concentration of the substrate or product. For instance, in the study of Poly(ADP-ribose) Polymerase (PARP) inhibitors, assays might measure the consumption of the substrate NAD+. mdpi.comresearchgate.net The experimental setup must carefully control for variables such as temperature, pH, and ionic strength, as these can influence enzyme activity and kinetics. sigmaaldrich.com

To determine kinetic parameters, data is collected at multiple substrate and inhibitor concentrations. nih.gov This allows for a comprehensive analysis of how the inhibitor affects the enzyme's catalytic efficiency. The design often includes control experiments without the enzyme or without the substrate to account for any non-enzymatic reactions or background signals.

Determination of Inhibition Kinetics and Constants

Kinetic studies are essential to quantify the potency of an inhibitor and to elucidate its mechanism of action. The primary goal is to determine the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce 50% inhibition. sigmaaldrich.com A lower Kᵢ value indicates a more potent inhibitor.

The inhibition constant can be determined by analyzing reaction progress curves—graphs of substrate or product concentration versus time. nih.govnih.gov By comparing the curves obtained with and without the inhibitor, the Kᵢ can be calculated. nih.govnih.gov Another common method involves measuring the initial reaction rates at various substrate and inhibitor concentrations and then using graphical analysis, such as Lineweaver-Burk or Dixon plots, or non-linear regression to fit the data to kinetic models. nih.gov The Michaelis-Menten constant (Kₘ), the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), is also crucial for these calculations. sigmaaldrich.com The Cheng-Prusoff equation is frequently used to calculate Kᵢ from the more experimentally straightforward IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). sigmaaldrich.com

Enzyme inhibition can be classified into several types based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

Competitive Inhibition: The inhibitor binds to the same active site on the enzyme as the substrate. It competes directly with the substrate. In this case, the inhibitor increases the apparent Kₘ of the enzyme but does not affect the Vₘₐₓ. This type of inhibition can be overcome by increasing the substrate concentration. nih.gov

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic efficiency. A non-competitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex. It decreases the Vₘₐₓ but does not affect the Kₘ. nih.gov The quinazolinone L-738,372, an inhibitor of HIV-1 Reverse Transcriptase, acts as a non-competitive inhibitor with respect to the incoming deoxynucleoside triphosphate (dNTP). nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This type of inhibition is more effective at higher substrate concentrations. It decreases both the Vₘₐₓ and the apparent Kₘ. nih.gov

Mixed Inhibition: This is a combination of competitive and non-competitive inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. It affects both Kₘ and Vₘₐₓ. The analysis of reaction progress curves at different substrate concentrations can help distinguish mixed inhibition. nih.govnih.gov For example, the quinazolinone L-738,372 displayed mixed noncompetitive inhibition when a different primer-template was used in the assay. nih.gov

Graphical methods plotting kinetic data, such as plotting the reaction rate against inhibitor concentration, can effectively distinguish between these inhibition types. nih.gov

Inhibition mechanisms are also categorized by the nature of the inhibitor's interaction with the enzyme.

Reversible Inhibition: The inhibitor binds to the enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds). The inhibitor can readily associate and dissociate from the enzyme. The effects of a reversible inhibitor can be reversed, for example, by dialysis or dilution. The quinazolinone L-738,372 is a reversible inhibitor of HIV-1 RT. nih.gov

Irreversible Inhibition: The inhibitor typically forms a stable, covalent bond with the enzyme, often at the active site. This permanently inactivates the enzyme. Michaelis-Menten kinetics are generally not applicable for irreversible inhibition, where the effectiveness is determined by the rate of binding. sigmaaldrich.com

Specific Enzyme Targets and Their Modulation by 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone Derivatives

Derivatives of the quinazolinone scaffold have been shown to inhibit several key enzymes involved in disease processes.

Poly(ADP-ribose) polymerase-1 (PARP1) is a nuclear enzyme critical for DNA repair, gene transcription, and cell death pathways. mdpi.comnih.gov In the context of cancer, particularly in tumors with defects in DNA repair pathways like BRCA mutations, inhibiting PARP1 can lead to cell death, a concept known as synthetic lethality. nih.govnih.gov

The first PARP inhibitors were designed to mimic nicotinamide, a part of the NAD+ substrate. researchgate.net More recent and potent inhibitors are based on polycyclic amides and lactams, including the quinazolinone structure. researchgate.net 4-Quinazolinone derivatives have been synthesized and evaluated for their PARP1 inhibitory activity. One of the potent early examples based on this structure is 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025). researchgate.net These inhibitors act by competing with the substrate, NAD+, for binding to the catalytic domain of PARP1. mdpi.com

Studies have demonstrated that modifications to the 4-quinazolinone ring system can yield compounds with significant PARP inhibitory effects. For instance, certain derivatives substituted at the 2-position exhibited notable in vitro inhibition of the PARP enzyme. researchgate.net The use of 4-hydroxyquinazoline (B93491) as a PARP inhibitor has also been shown to have protective effects in experimental models of immune system failure, highlighting the therapeutic potential of this chemical scaffold. journal-archiveuromedica.eu

Table 1: In Vitro PARP1 Inhibitory Activity of Selected Quinazolinone Analogs

CompoundStructurePARP1 IC₅₀ (nM)Reference
NU-10258-hydroxy-2-methylquinazolin-4(3H)-one400 researchgate.net
Compound 15a2-((4-(S-ethyl)piperidin-1-yl)methyl)quinazolin-4(3H)-oneData not quantified, but showed remarkable inhibition researchgate.net
Compound 15c2-((4-(S-ethyl)-3,6-dihydropyridin-1(2H)-yl)methyl)quinazolin-4(3H)-oneData not quantified, but showed remarkable inhibition researchgate.net
Compound 15d*2-((4-(S-ethyl)tetrahydropyridin-1(2H)-yl)methyl)quinazolin-4(3H)-oneData not quantified, but showed remarkable inhibition researchgate.net

*Full chemical names are listed in the table at the end of the article.

HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus. It is a primary target for antiviral drugs. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the enzyme, known as the NNRTI binding pocket.

A specific quinazolinone derivative, 6-Chloro-(4S)-cyclopropyl-3,4-dihydro-4-((2-pyridyl)-ethynyl)quinazolin-2(1H)-one (L-738,372), represents a novel structural class of NNRTIs. nih.gov This compound is a potent, reversible, and non-competitive inhibitor of HIV-1 RT. nih.gov Its non-competitive nature is with respect to the natural substrate dTTP, and it binds to a site that overlaps with that of other NNRTIs. nih.gov Interestingly, the inhibition kinetics show that L-738,372 exhibits slow-binding characteristics and can act synergistically with nucleoside analog inhibitors. nih.gov It is also effective against some drug-resistant forms of the enzyme. nih.gov

Table 2: Inhibition of HIV-1 Reverse Transcriptase by a Quinazolinone Analog

CompoundEnzyme TargetInhibition TypeKᵢ (nM)Reference
L-738,372HIV-1 Reverse TranscriptaseNon-competitive (vs dTTP)140 nih.gov

Monoamine Oxidase (MAO-A) Inhibition

Currently, there is a lack of specific scientific literature detailing the direct inhibitory effects of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone on the enzyme Monoamine Oxidase A (MAO-A). While the broader class of quinazolinone derivatives has been a subject of interest in medicinal chemistry for their diverse biological activities, specific experimental data, such as IC50 values for 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone against MAO-A, are not available in published research.

Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. Research into the interaction of quinazolinone scaffolds with MAO has been undertaken. For instance, studies on related heterocyclic compounds have shown that structural features can influence MAO inhibitory activity. However, without direct experimental evaluation of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone, any discussion of its potential MAO-A inhibitory activity would be purely speculative. Further research is required to determine if this specific compound exhibits any significant interaction with the MAO-A enzyme.

Glycosidase Enzyme Inhibition (e.g., α-glucosidase, α-amylase)

Similar to the case with MAO-A, there is no specific data available in the scientific literature concerning the inhibitory activity of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone against glycosidase enzymes such as α-glucosidase and α-amylase. These enzymes are crucial targets in the management of type 2 diabetes, as their inhibition can help control postprandial hyperglycemia.

The quinazolinone core structure has been explored for its potential as a scaffold for α-glucosidase inhibitors. Various derivatives of quinazolin-4(3H)-one have been synthesized and evaluated, with some demonstrating potent inhibitory effects. These studies highlight that modifications to the quinazolinone ring system can lead to significant interactions with the active site of α-glucosidase. However, in the absence of direct experimental testing of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone, its specific activity against α-glucosidase and α-amylase remains unknown.

Correlation between Molecular Interactions and Observed Enzymatic Inhibition

A correlation between the molecular interactions of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone and any observed enzymatic inhibition cannot be established at this time due to the absence of experimental data on its inhibitory activity against MAO-A, α-glucosidase, or α-amylase.

Structure-activity relationship (SAR) studies on related quinazolinone derivatives have provided insights into the molecular features that can govern enzyme inhibition. For instance, the nature and position of substituents on the quinazolinone ring have been shown to be critical for binding to the active sites of various enzymes. Hydrogen bonding, hydrophobic interactions, and steric factors all play a role in determining the potency and selectivity of inhibition.

In the context of MAO-A inhibition by other heterocyclic compounds, interactions with key amino acid residues in the active site cavity are crucial. For glycosidase inhibitors, the ability of the compound to mimic the transition state of the natural substrate and form hydrogen bonds with catalytic residues is often a key determinant of its inhibitory power.

Without experimental data for 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone, any computational or molecular modeling studies to predict its binding modes would be speculative. Therefore, a definitive analysis of the correlation between its molecular structure and enzymatic inhibition awaits future experimental investigation.

Future Directions and Research Perspectives for 1 4 Hydroxyquinazolin 3 4h Yl Ethanone

Exploration of Novel Synthetic Methodologies and Derivatization Strategies

The synthesis of quinazolin-4(3H)-ones is well-established, with numerous methods available for the construction of the core heterocyclic system. mdpi.comresearchgate.netresearchgate.netrsc.org A common approach involves the condensation of anthranilic acid derivatives with various reagents. researchgate.net For the specific synthesis of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone, a key step is the N-acetylation of the 4-hydroxyquinazolin-3(4H)-one precursor. The regioselectivity of this acylation is subject to the lactam-lactim tautomerism of the quinazolinone ring, which is influenced by solvent polarity. In polar solvents such as pyridine (B92270), the lactam form is favored, leading to the desired N-acetylation at the 3-position upon reaction with acetyl chloride. mdpi.com Conversely, in non-polar solvents, O-acetylation is more likely to occur. mdpi.com

Future synthetic explorations could focus on developing more efficient, sustainable, and atom-economical methods for the synthesis of the 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone core. This could involve the use of novel catalysts, such as iron (III) chloride, which has been shown to be an effective and environmentally friendly catalyst for quinazolin-4-one synthesis. ppublishing.org Microwave-assisted organic synthesis (MAOS) also presents an attractive avenue for accelerating reaction times and improving yields. mdpi.com

Further derivatization of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone opens up a vast chemical space for the development of new chemical entities. The acetyl group at the N-3 position is a key handle for chemical modification. For instance, the methyl group of the ethanone (B97240) moiety can be functionalized through various reactions, such as aldol (B89426) condensation or α-halogenation, to introduce diverse substituents. These modifications can be used to modulate the compound's physicochemical properties and biological activity.

Table 1: Potential Derivatization Strategies for 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone

Reaction TypeReagents and ConditionsPotential Products
Aldol CondensationAromatic aldehydes, baseα,β-Unsaturated ketone derivatives
Mannich ReactionFormaldehyde, secondary amineMannich base derivatives
α-HalogenationN-Bromosuccinimide (NBS)α-Bromoacetyl derivatives
Knoevenagel CondensationActive methylene (B1212753) compounds, baseExtended conjugated systems

Integration of Advanced Computational Techniques for Enhanced Predictive Power

Computational chemistry has become an indispensable tool in modern drug discovery, offering insights into molecular properties, reaction mechanisms, and ligand-target interactions. nih.govnih.gov For 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone, computational studies can play a pivotal role in predicting its biological potential and guiding the design of new analogs.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. nih.gov This information is crucial for understanding its reactivity and potential interaction with biological macromolecules. Molecular docking simulations can then be used to predict the binding modes of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone and its derivatives with various biological targets. nih.govarxiv.org This can help in identifying potential protein targets and in understanding the structure-activity relationships (SAR) of this class of compounds.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the ligand-protein complexes, assessing their stability and the key interactions over time. nih.gov In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can also be performed to evaluate the drug-likeness of novel derivatives at an early stage of development. nih.gov

Table 2: Application of Computational Techniques in the Study of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone

Computational MethodApplicationPotential Insights
Density Functional Theory (DFT)Electronic structure analysis, geometry optimization, spectroscopic prediction.Understanding of reactivity, stability, and spectral characteristics.
Molecular DockingPrediction of binding modes with biological targets.Identification of potential protein targets and key binding interactions.
Molecular Dynamics (MD) SimulationsAnalysis of the dynamic stability of ligand-protein complexes.Elucidation of the stability of binding and important intermolecular forces.
In Silico ADME PredictionEvaluation of drug-like properties.Early assessment of pharmacokinetic profiles.

Design and Development of Multi-Target Ligands Based on the 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone Scaffold

The concept of "one molecule, multiple targets" has gained significant traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. nih.govnih.gov The quinazoline (B50416) scaffold is well-suited for the design of multi-target ligands due to its versatile chemical nature and its ability to interact with a variety of protein targets. nih.gov

The 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone scaffold can be strategically functionalized to incorporate pharmacophoric features that are recognized by different biological targets. For example, by attaching specific moieties to the quinazolinone core, it may be possible to design compounds that simultaneously inhibit multiple kinases, a strategy that has shown promise in cancer therapy. rsc.org

Furthermore, the quinazolinone nucleus has been explored for its potential in developing agents for Alzheimer's disease by targeting multiple pathological pathways, including cholinesterase inhibition and modulation of amyloid-beta aggregation. nih.gov The unique substitution pattern of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone could be exploited to create novel multi-target agents for such complex neurological disorders. The development of hybrid molecules, where the quinazolinone scaffold is combined with other pharmacologically active moieties, is another promising strategy.

Strategic Development of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone Analogs as Research Probes

Chemical probes are essential tools for dissecting complex biological processes. The quinazolinone scaffold has been successfully utilized in the development of fluorescent probes for biological imaging. The intrinsic fluorescence of some quinazolinone derivatives, coupled with their good biocompatibility and low toxicity, makes them attractive candidates for this purpose.

Analogs of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone could be designed as fluorescent probes by introducing a fluorophore into the molecule. The synthetic handles on the scaffold, such as the acetyl group or the aromatic ring, provide opportunities for the covalent attachment of various fluorescent dyes. Such probes could be used to visualize specific cellular components or to monitor the activity of particular enzymes in living cells.

Moreover, by incorporating photoreactive groups or affinity tags, derivatives of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone could be developed as photoaffinity labeling probes to identify and characterize novel protein targets. This approach can be invaluable for target discovery and for elucidating the mechanism of action of this class of compounds.

Q & A

Q. What are the optimal synthetic routes for 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone, and how can reaction yields be maximized?

The synthesis typically involves acylation of 4-hydroxyquinazoline derivatives using acetyl chloride or acetic anhydride under anhydrous conditions. A Lewis acid catalyst (e.g., AlCl₃) may enhance electrophilic substitution at the quinazoline ring. For example, refluxing 4-hydroxyquinazoline with acetyl chloride in pyridine for 2 hours achieves moderate yields (~50–60%) . Purification via acidified water precipitation followed by crystallization improves purity. Yield optimization requires strict control of moisture (to prevent hydrolysis) and stoichiometric excess of acylating agent (1.2–1.5 equivalents) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve the quinazoline ring protons (δ 7.5–8.5 ppm) and acetyl group (δ 2.6 ppm for CH₃).
  • X-ray Crystallography : Single-crystal analysis confirms the planar quinazoline core and keto-enol tautomerism at the 4-hydroxy position .
  • Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight (e.g., [M+H]⁺ at m/z 217.0844 for C₁₁H₉N₂O₂) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should monitor degradation via HPLC under stressors:

  • Thermal Stability : Store at 4°C; avoid prolonged exposure >40°C.
  • Photostability : Use amber vials to prevent UV-induced keto-enol isomerization.
  • pH Sensitivity : Aqueous solutions are stable at pH 5–7; acidic/basic conditions promote hydrolysis of the acetyl group .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), indicating nucleophilic reactivity at the hydroxyquinazoline ring. Solvent effects (PCM model) refine dipole moments (e.g., 5.2 Debye in water) . Molecular electrostatic potential (MEP) maps highlight electrophilic regions at the acetyl carbonyl, guiding derivatization strategies .

Q. What experimental and computational approaches resolve contradictions in biological activity data?

  • Case Study : If cytotoxicity assays (e.g., MTT) conflict with docking predictions (e.g., EGFR inhibition), validate via:
    • Enzyme Kinetics : Measure IC₅₀ against purified EGFR kinase domain.
    • Molecular Dynamics (MD) : Simulate ligand-protein binding stability (>50 ns trajectories) to confirm docking poses .
    • SAR Analysis : Compare analogs (e.g., halogen substitutions) to isolate key pharmacophores .

Q. How can researchers design derivatives to enhance bioactivity while minimizing toxicity?

  • Rational Design : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the quinazoline C2 position to improve target binding.
  • ADMET Screening : Use SwissADME or ProTox-II to predict bioavailability (e.g., Lipinski’s Rule compliance) and hepatotoxicity .
  • In Vivo Testing : Prioritize derivatives with low cytotoxicity (IC₅₀ > 100 μM in HEK293 cells) for murine models .

Methodological Challenges

Q. How to address discrepancies between experimental and theoretical vibrational spectra?

  • Infrared (IR) Analysis : Compare experimental carbonyl stretches (~1680 cm⁻¹) with DFT-simulated spectra. Discrepancies >20 cm⁻¹ suggest solvent effects or crystal packing anomalies.
  • Correction Methods : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to align computed frequencies with observed data .

Q. What strategies optimize chromatographic separation of this compound from byproducts?

  • HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Retention time typically falls at 8.2–8.5 minutes.
  • TLC : Silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) yield an Rf ~0.45 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.